molecular formula C8H16GeO2 B167204 Methacryloxymethyltrimethylgermane CAS No. 125668-59-9

Methacryloxymethyltrimethylgermane

Cat. No. B167204
M. Wt: 216.84 g/mol
InChI Key: VWYKMPSIISPSAM-UHFFFAOYSA-N
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Description

Methacryloxymethyltrimethylgermane is a chemical compound with the molecular formula C8H16GeO2 . It is a liquid substance used as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of a compound like Methacryloxymethyltrimethylgermane can be analyzed using various techniques such as X-ray powder diffractometry, infrared spectroscopy, and theoretical calculation . These techniques can provide insights into the atomic arrangement and bonding within the molecule.


Chemical Reactions Analysis

The analysis of chemical reactions involving Methacryloxymethyltrimethylgermane would require detailed knowledge of the compound’s reactivity and the conditions under which it is used . This information was not found in the search results.


Physical And Chemical Properties Analysis

Methacryloxymethyltrimethylgermane is a liquid with a molecular weight of 216.80 g/mol . Its physical and chemical properties can be analyzed using various techniques, which can provide information about its density, boiling point, refractive index, and more .

Scientific Research Applications

1. Biomedical Hydrogels

Gelatin methacryloyl (GelMA) hydrogels, similar in chemical structure to methacryloxymethyltrimethylgermane, are extensively used in biomedical applications. Their biological properties and adjustable physical characteristics make them suitable for various applications. GelMA hydrogels resemble the native extracellular matrix, promoting cell proliferation and spread in scaffolds. They are used in tissue engineering for bone, cartilage, cardiac, and vascular tissues, and in cell research, cell signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).

2. Polymerization in Protic Media

Methacryloyloxyethyl phosphorylcholine (MPC), with a chemical structure similar to methacryloxymethyltrimethylgermane, is used to prepare biocompatible copolymers for biomedical applications. It can be homopolymerized to high conversions via atom transfer radical polymerization in protic media, leading to a range of well-defined MPC-based block copolymers for various biomedical applications (Ma et al., 2003).

3. Development of Macromolecular Therapeutics

N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers, chemically related to methacryloxymethyltrimethylgermane, have been developed as carriers of biologically active compounds, particularly anticancer drugs. They have been utilized as building blocks for modified and new biomaterials, including smart hydrogels, and show promise in the design of second-generation macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).

4. Biocompatibility in Dental Materials

Composite materials based on poly(methacrylic acid) (PMAA) and hydroxyapatite show potential in dentistry due to strong electrostatic interactions between carboxylate groups of PMAA and Ca(2+) ions from hydroxyapatite. These composites, related to methacryloxymethyltrimethylgermane, exhibit good properties for dental applications (Cucuruz et al., 2016).

Safety And Hazards

When handling Methacryloxymethyltrimethylgermane, personal protective equipment should be used to avoid exposure. In case of a fire, self-contained breathing apparatus should be used if necessary .

properties

IUPAC Name

trimethylgermylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16GeO2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYKMPSIISPSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Ge](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634516
Record name (Trimethylgermyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacryloxymethyltrimethylgermane

CAS RN

125668-59-9
Record name (Trimethylgermyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Approximately 225 ml of acetonitrile, 48 grams of potassium methacrylate, 2 grams of 18-crown-6 ether and 1 gram of hydroquinone was placed in a round bottom flask fitted with a condenser, stirrer, and septum inlet. The reaction mixture was heated to 80° C., using a heating mantle, and through the septum inlet approximately 45 grams of chloromethyltrimethyl germanium was added by syringe, in one aliquot. The reaction mixture was maintained for 65 hours at 80° C. with stirring. The reaction mixture was then cooled and filtered by vacuum suction through a fritted glass filter. The filtered solids were then washed with approximately 125 ml of acetonitrile and the wash filtrate combined with the first filtrate. The acetonitrile in the combined filtrate was removed by heating to 35° C. under vacuum. A 10:1 by volume mixture of n-hexane and methyl acetate was prepared. Approximately 50 ml of this mixture was added to the remaining reaction product. This combined mixture was then passed through a glass column containing 45 grams of silica adsorbent immersed in the n-hexane/methyl acetate mixture. The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent showed no further trimethylgermylmethyl methacrylate. The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C. The remaining liquid was vacuum distilled at 4 mm Hg to yield pure trimethylgermylmethyl methacrylate (boiling point 58° C. at 4 mm Hg pressure).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
n-hexane methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Boisvert, A Hlil, I Hassan, J Thomas, P Lorre… - OSA …, 2020 - opg.optica.org
This work demonstrates a new photosensitive glassy material in the form of poly-di-methyl-siloxane (PDMS) loaded with novel Ge-derivatives. A femtosecond laser is used to write …
Number of citations: 11 opg.optica.org
JS Boisvert, A Hlil, S Loranger, A Riaz, Y Ledemi… - Scientific reports, 2022 - nature.com
This study aims at identifying compounds incorporated into Polydimethylsiloxane (PDMS) which produce large refractive index change under fs laser exposition, potentially leading to …
Number of citations: 7 www.nature.com

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